molecular formula C14H11Cl2NO2 B195802 Diclofenac CAS No. 15307-86-5

Diclofenac

Katalognummer: B195802
CAS-Nummer: 15307-86-5
Molekulargewicht: 296.1 g/mol
InChI-Schlüssel: DCOPUUMXTXDBNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), was first introduced in 1973 and has since become one of the most widely prescribed NSAIDs globally, with over 10 million prescriptions dispensed in the U.S. alone in 2012 . It is indicated for the treatment of acute and chronic pain, inflammation, and musculoskeletal disorders, functioning as a dual cyclooxygenase (COX-1 and COX-2) inhibitor. Structural studies reveal that this compound binds to COX-1 through interactions with residues such as Y355, L352, and R120, a mechanism shared with other NSAIDs but with nuanced differences in binding efficiency .

Pharmacokinetically, this compound is available in multiple formulations—including sodium and potassium salts, topical gels, and extended-release tablets—to optimize bioavailability and dosing regimens. For instance, this compound potassium liquid-filled soft gelatin capsules exhibit rapid absorption under fasting conditions, achieving peak plasma concentrations within 20–30 minutes . However, its use is associated with dose-dependent cardiovascular risks, including increased incidence of myocardial infarction and stroke, particularly in long-term or high-dose regimens .

Vorbereitungsmethoden

Traditional Batch Synthesis via Phenylacetate Intermediate

The most widely documented batch synthesis begins with phenylacetate derivatives. As outlined in US20200055811A1 , o-nitrophenylacetate undergoes catalytic hydrogenation using palladium to yield o-aminophenylacetate . Subsequent amidation introduces a benzoyl group, forming 2-(2-benzoylaminophenyl) acetate. Treatment with thionyl chloride generates a chloroimine intermediate, which reacts with 2,6-dichlorophenol under basic conditions to form an (E)-methyl ester . Chapman rearrangement then produces methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl)ester, which is hydrolyzed to this compound sodium with inorganic bases like NaOH . This method achieves a cumulative yield of ~50% but requires stringent temperature control during hydrogenation and rearrangement steps .

Optimization of Chloroimine Formation

In CN103145574A , chlorination employs sodium hypochlorite (NaOCl) and acetic acid at 5°C to convert N-(2,6-dichlorophenyl)phenylacetamide to N-chloro-N-(2,6-dichlorophenyl)phenylacetamide . Lewis acids like AlCl3 catalyze intramolecular Friedel-Crafts cyclization, forming 1-(2,6-dichlorophenyl)-2-dihydroindolone . Hydrolysis with 10% NaOH yields this compound sodium at 50.6% efficiency . Key parameters include:

ParameterOptimal ValueImpact on Yield
Chlorination Temp<5°CPrevents overchlorination
AlCl3 Molar Ratio2.5:1 (AlCl3:amide)Maximizes cyclization
Hydrolysis Duration4hCompletes ester cleavage

This route minimizes byproducts but generates 2-hydroxyacetic acid waste during hydrolysis .

Continuous Flow Synthesis via Smiles Rearrangement

A breakthrough method from Fudan University (2022) integrates six steps into a continuous flow system, starting with aniline and chloroacetic acid . The process avoids intermediate hydrolysis by employing a cascade etherification/Smiles rearrangement. Key stages include:

  • Amide Formation : Aniline reacts with chloroacetic acid to form 2-chloro-N-phenylacetamide.

  • Etherification : 2,6-Dichlorophenol displaces chloride, yielding 2-(2,6-dichlorophenoxy)-N-phenylacetamide.

  • Smiles Rearrangement : Base-mediated rearrangement produces N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide .

  • Chlorination : Thionyl chloride converts the hydroxyl group to chloride.

  • Friedel-Crafts Cyclization : AlCl3 catalyzes ring closure to form 1-(2,6-dichlorophenyl)-indolin-2-one.

  • Hydrolysis : NaOH hydrolysis delivers this compound sodium at 63% overall yield .

Advantages Over Batch Processing

  • Waste Reduction : Eliminates 2-hydroxyacetic acid byproduct by retaining the C2 synthon .

  • Residence Time : 205 minutes total vs. 24–48h in batch .

  • Scalability : Microreactors enable precise temperature control (50–120°C) and reduce side reactions .

Alternative Pathways: Hydrazide Intermediates

Der Pharma Chemica (2017) details a pathway via this compound hydrazide . Ethyl this compound ester reacts with hydrazine hydrate to form the hydrazide intermediate, which undergoes cyclization with aldehydes or ketones to yield azetidinone derivatives . While primarily used for analog synthesis, this method highlights:

StepConditionsYield
EsterificationSOCl2, ethanol, reflux85%
Hydrazide FormationHydrazine hydrate, 80°C72%
Azetidinone SynthesisKetones, acetic acid60–68%

Though lower yielding, this route enables structural diversification for pharmacological studies .

Comparative Analysis of Industrial Methods

MethodStepsOverall YieldKey AdvantageLimitation
Traditional Batch 645–50%Established infrastructureHigh waste generation
Continuous Flow 663%Reduced waste, faster kineticsHigh initial equipment cost
Hydrazide Pathway 460–68%Structural flexibilityLower scalability

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diclofenac unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Pain Management

  • Osteoarthritis and Rheumatoid Arthritis : Diclofenac is commonly prescribed for managing pain associated with osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain levels and improving function in patients with these conditions .
  • Postoperative Pain : Studies indicate that this compound potassium provides effective relief from postoperative pain, outperforming placebo treatments .
  • Topical Formulations : Topical this compound solutions have shown significant effectiveness in treating localized pain, particularly in knee osteoarthritis. A study reported a notable improvement in pain reduction compared to vehicle controls .

Ophthalmic Use

This compound is also approved for ophthalmic applications, such as managing pain following cataract surgery and treating inflammation in the eye. Its ability to reduce photophobia is particularly beneficial post-surgery .

Dermatological Applications

Topical this compound has been used to treat actinic keratosis, demonstrating its versatility beyond musculoskeletal conditions .

Safety and Side Effects

While this compound is effective, it is not without risks. Adverse effects can include gastrointestinal complications, skin irritation from topical formulations, and rare but severe allergic reactions such as anaphylaxis . A case report highlighted a patient experiencing acute meningism after taking this compound, emphasizing the need for careful monitoring during treatment .

Anaphylaxis Induced by this compound

A case study from Nepal documented a 40-year-old male who experienced severe anaphylaxis shortly after receiving intravenous this compound for abdominal pain. This incident underscores the potential for serious allergic reactions associated with the drug .

Immune Hemolytic Anemia

Another case involved a 76-year-old woman who developed immune hemolytic anemia after starting this compound for osteoarthritis-related pain. This rare complication highlights the importance of recognizing potential hematological side effects associated with NSAIDs .

Hand-Foot Syndrome Prevention

A randomized trial investigated the use of topical this compound gel to prevent hand-foot syndrome in patients undergoing capecitabine treatment for cancer. The results indicated that patients using this compound had significantly lower incidences of severe hand-foot syndrome compared to those receiving placebo, suggesting its utility in oncology settings .

Comparative Efficacy

The following table summarizes key findings regarding the efficacy and safety of different formulations of this compound:

ApplicationFormulationEfficacySafety Profile
OsteoarthritisTopical solutionSignificant pain reductionMinor local irritation
Postoperative PainThis compound potassiumMore effective than placeboMinimal systemic side effects
Actinic KeratosisTopical gelEffective treatmentSkin irritation possible
Cataract SurgeryOphthalmic solutionReduces postoperative painRare ocular side effects

Wirkmechanismus

Diclofenac exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Efficacy and Anti-Inflammatory Activity

Combination Therapies

  • Diclofenac + Methyleugenol: Produced additive analgesic effects, likely due to overlapping mechanisms of action (e.g., COX inhibition) .
  • Ketorolac + Methyleugenol: Demonstrated synergistic effects, attributed to divergent mechanisms (e.g., COX vs. TRPV1 modulation) .

Pharmacokinetic Properties

Formulation Tmax (hours) Half-Life (hours) Bioavailability
This compound Potassium (Oral Solution) 0.3–0.5 1.3–2.0 ~100%
This compound Sodium (Tablet) 2.0–3.0 1.3–2.0 ~50–60%
Ketorolac (Comparator) 0.5–1.0 3.5–9.0 ~80%

Pediatric studies showed this compound plasma concentrations in children were <1/500th of adult oral doses, suggesting age-dependent metabolic differences .

Environmental Persistence and Remediation

  • Degradation Kinetics : this compound degrades via first-order kinetics in UV-A/TiO2 systems (half-life = 4.63 hours), slower than methyl orange due to its stable benzene ring .
  • Adsorption Efficiency : Activated carbon achieved 95% this compound removal via hydrophobic interactions, with adsorption capacity fitting the Langmuir model (qmax = 34.2 mg/g) .

Biologische Aktivität

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily utilized in the treatment of various acute and chronic pain conditions, including arthritis, musculoskeletal disorders, and postoperative pain. The biological activity of this compound extends beyond its conventional role as an NSAID, involving multiple mechanisms of action that contribute to its therapeutic efficacy.

This compound primarily exerts its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. However, recent studies have identified additional mechanisms that may contribute to its biological activity:

  • Thromboxane-Prostanoid Receptor Inhibition : this compound has been shown to inhibit thromboxane receptors, which play a role in platelet aggregation and vascular tone .
  • Lipoxygenase Inhibition : It also inhibits lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid to leukotrienes, further enhancing its anti-inflammatory effects .
  • Nitric Oxide Pathway Activation : The drug activates the nitric oxide-cGMP pathway, which is associated with antinociceptive effects .
  • Modulation of Cytokine Production : this compound may alter the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), contributing to its overall anti-inflammatory profile .

Antibacterial Activity

Interestingly, this compound exhibits antibacterial properties against both drug-sensitive and resistant strains of bacteria. Research indicates that it can inhibit DNA synthesis in certain bacterial species, including Escherichia coli and Listeria monocytogenes, suggesting a potential role as a "helper compound" in combination therapies against infections .

Case Studies and Research Findings

  • Anti-Cancer Properties : Recent studies have explored the anti-cancer potential of this compound derivatives. A series of N-derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Compounds derived from this compound demonstrated significant growth inhibition against melanoma and neuroblastoma cells, with IC50 values ranging from 13 to 48 µg/mL. Notably, some derivatives showed enhanced cytotoxicity compared to this compound itself .
  • Neuroprotective Effects : In neuropharmacological studies, this compound has been evaluated for its neuroprotective properties. A screening of pharmacologically active compounds indicated that this compound could protect neuronal cells from ischemic damage when administered post-treatment in animal models .
  • Inflammation Models : In vivo studies have demonstrated that this compound effectively reduces inflammation in models such as carrageenan-induced paw edema in rats. These findings support its use in treating inflammatory conditions by significantly lowering inflammatory markers like nitric oxide (NO) production in activated macrophages .

Data Tables

Study Focus Findings Reference
Cytotoxicity against cancer cellsIC50 values for this compound derivatives ranged from 13 to 48 µg/mL; enhanced effects noted.
Neuroprotective activityThis compound showed protective effects against ischemic neuronal damage in animal models.
Anti-inflammatory effectsSignificant reduction in NO production observed in macrophage cultures treated with this compound.

Q & A

Basic Research Questions

Q. How to design a topical Diclofenac formulation with optimal physicochemical properties?

  • Methodological Answer : Utilize a D-Optimal mixture design to optimize excipient concentrations (e.g., carbopol 940, triethanolamine, isopropyl alcohol). Measure response variables such as pH, extensibility, viscosity, and rheological behavior over 90 days. Compare results with commercial formulations to validate stability and efficacy. Statistical models (e.g., linear regression) can identify critical factors affecting gel properties .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Develop a validated HPLC method with a C18 column, optimized mobile phase (e.g., MeOH:2-propanol:phosphate buffer), and detection at 225 nm. Use experimental design (e.g., response surface methodology) to refine parameters. Include validation metrics: linearity (R² > 0.98), LOD (0.02 µg/mL), and LOQ (0.1 µg/mL). Apply to quality control of tablets/capsules, ensuring impurity levels < 0.1% .

Q. How to assess this compound's nephrotoxicity in preclinical models?

  • Methodological Answer : Design animal studies with controlled groups (e.g., control, toxic, and protective agent groups). Administer this compound intramuscularly (50 mg/kg/day) and evaluate renal histopathology. Use saline or vehicle controls to isolate toxicity effects. Statistical analysis (ANOVA, post-hoc tests) can compare intergroup differences in biomarkers or histological damage .

Advanced Research Questions

Q. How to apply machine learning in optimizing extended-release this compound tablets?

  • Methodological Answer : Use Central Composite Design (CCD) to screen variables (e.g., Carbopol 71G, Kollidon K-25 concentrations). Train a multilayer perceptron (MLP) neural network to predict dissolution profiles. Validate with similarity (f₂ > 50) and difference (f₁ < 15) factors. Optimize formulations to achieve targeted release rates (e.g., 8-hour dissolution) using root mean square error (RMSE) minimization .

Q. What methodologies evaluate this compound's adsorption on nanomaterials for environmental remediation?

  • Methodological Answer : Conduct batch adsorption experiments with reduced graphene oxide (rGO) and fit data to kinetic models (e.g., general-order) and isotherms (e.g., Liu model). Characterize adsorbents via SEM, FT-IR, and VSM. Complement with DFT simulations to study physisorption mechanisms on graphene surfaces. Calculate maximum adsorption capacity (e.g., 59.67 mg/g for rGO) .

Q. How to analyze pharmacokinetic interactions between this compound and co-administered compounds?

  • Methodological Answer : Perform in-situ intestinal perfusion studies and LC-MS/MS analysis to measure plasma concentrations. Use non-compartmental modeling to derive parameters (Cₘₐₓ, AUC₀₋∞, Cl/F). Assess permeability changes via mechanistic studies (e.g., P-glycoprotein inhibition). Statistical tools (e.g., paired t-tests) can identify significant modulation by co-administered agents .

Q. What statistical approaches are appropriate for repeated-measures clinical trials evaluating this compound?

  • Methodological Answer : Apply repeated-measures ANOVA with Greenhouse-Geisser correction for non-spherical data. Compare categorical outcomes (e.g., pancreatitis incidence) using chi-square tests. Report effect sizes and confidence intervals to quantify therapeutic efficacy (e.g., reduced amylase levels at 3/24 hours post-surgery) .

Q. How to design a drug utilization study for assessing this compound's cardiovascular risks?

  • Methodological Answer : Retrospectively analyze prescribing data from primary healthcare systems over 5+ years. Extract variables: patient age, gender, contraindications, dosage, and treatment duration. Use logistic regression to identify risk factors. Align with EMA recommendations to prioritize high-risk populations and inform regulatory measures .

Q. What experimental models study this compound's hepatobiliary disposition and metabolism?

  • Methodological Answer : Employ isolated perfused rat liver (IPRL) models with HPLC and ¹⁴C-labeled this compound. Collect bile/perfusate samples to quantify parent drug and metabolites (e.g., glucuronides). Use compartmental modeling to estimate hepatic extraction ratios and metabolic clearance rates .

Q. Methodological Considerations

  • Experimental Design : Prioritize factorial or response surface designs (e.g., Plackett-Burman, CCD) for multivariate optimization .
  • Data Analysis : Use non-compartmental pharmacokinetic models for bioavailability studies and meta-analyses for clinical safety assessments .
  • Validation : Follow ICH guidelines for analytical method validation (specificity, accuracy, precision) .

Eigenschaften

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15307-81-0 (mono-potassium salt)
Record name Diclofenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022923
Record name Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 2.37 mg/L at 25 °C, 4.47e-03 g/L
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ether-petroleum ether

CAS No.

15307-86-5
Record name Diclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diclofenac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/144O8QL0L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

283-285 °C, 156-158 °C, 283 - 285 °C
Record name Diclofenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICLOFENAC
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7234
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014724
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2,6-Dichloro-phenyl)-1,3-dihydro-indol-2-one 1 (10 g, 0.03 mol) in toluene (340 mL) was added aq. NaOH (2N, 34 mL)) at rt. The resulting mixture was stirred at 90° C. for 16 h. After completion, clear solution was cooled in an ice bath and acidified with con. HCl. The precipitated solid was filtered, washed with ethanol and dried under reduced pressure to get 9.0 g (84.4% yield) of Compound 2 as an off white solid. Used in the next step without any further purification; Mass: 294.1 (M−H); 1H-NMR (400 MHz, DMSO): 12.70 (s, 1H), 7.53-7.51 (d, J=8.0 Hz, 2H), 7.24-7.16 (m, 3H), 7.08-7.03 (m, 1H), 6.87-6.83 (m, 1H), 6.28-6.26 (d, J=7.8 Hz, 1H), 3.69 (s, 2H); 13C-NMR (400 MHz; DMSO): 173.86, 142.66, 137.11, 130.89, 130.04, 129.17, 127.51, 125.56, 123.89, 120.76, 115.95, 37.74.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84.4%

Synthesis routes and methods II

Procedure details

A diclofenac submicron cream was prepared as follows: Oil phase--diclofenac diethylammonium 12.2 g, MCT oil 170 g, LIPOID E-80 30 g, α-tocopherol succinate 0.4 g; Aqueous phase--EDTA disodium salt 1 g, EMULFOR EL-620 25 g, glycerol 17.5 g, preservatives (methyl and propyl parabens) 0.5 g, reverse osmosis purified water to 1000 g.
Name
diclofenac diethylammonium
Quantity
12.2 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
EDTA disodium salt
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
[Compound]
Name
methyl and propyl parabens
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
17.5 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

The same procedure as in Example 1 given in Japanese Pat. No. 374/1980 was employed using 3.10 g of 2,6-dichloroaniline, 0.10 g of cuprous bromide, 2.80 g of potassium carbonate and 10 ml of dimethyl sulfoxide except that potassium o-bromophenylacetate was replaced with 4.17 g of potassium o-chlorophenylacetate. o-(2,6-Dichloroanilino)phenylacetic acid was not obtained at all.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
potassium o-bromophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium o-chlorophenylacetate
Quantity
4.17 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To 40 ml of a 15% ethanol solution of potassium hydroxide was added 1.7 g of N,N-dimethyl-o-(2,6-dichloroanilino)phenylacetamide, and the mixture was agitated under reflux for 4 hours. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and 30 ml of water was added to the residue and the mixture was made acidic by hydrochloric acid at a temperature lower than 5° C. The precipitated crystal was recovered by filtration under suction, washed with water and dried. Recrystallization from a mixed solvent of ether and petroleum ether gave 1.45 g of a colorless crystal having a melting point of 158° to 160° C. The yield was 92.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac
Reactant of Route 2
Diclofenac
Reactant of Route 3
Reactant of Route 3
Diclofenac
Reactant of Route 4
Diclofenac
Reactant of Route 5
Reactant of Route 5
Diclofenac
Reactant of Route 6
Reactant of Route 6
Diclofenac

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.